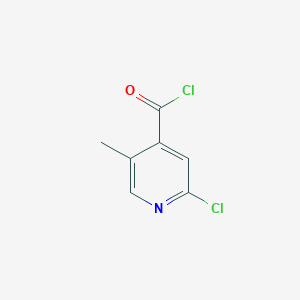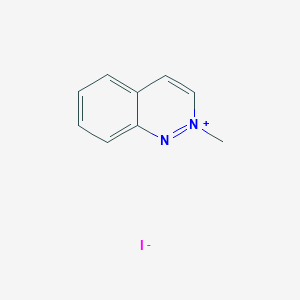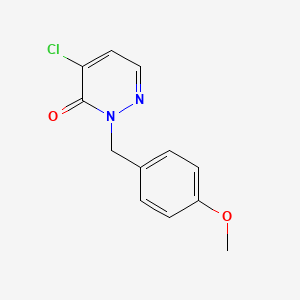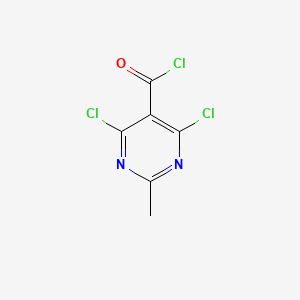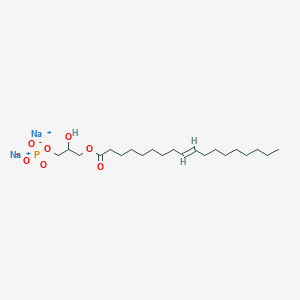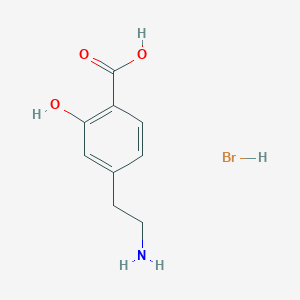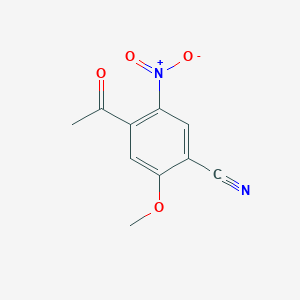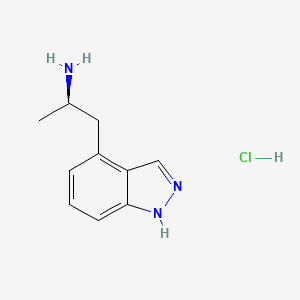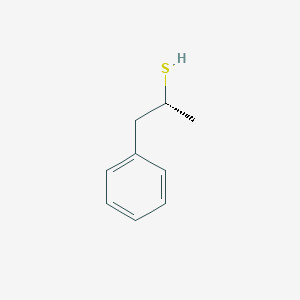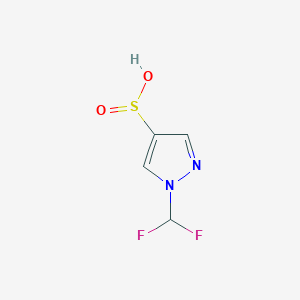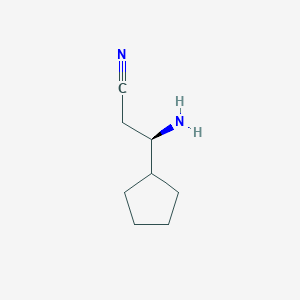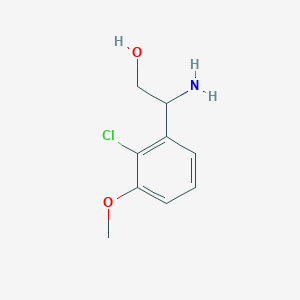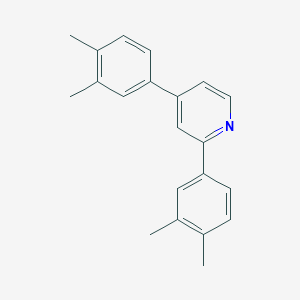
2,4-Bis(3,4-dimethylphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(3,4-dimethylphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two 3,4-dimethylphenyl groups attached to the 2 and 4 positions of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3,4-dimethylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3,4-dimethylphenyl is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(3,4-dimethylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2,4-Bis(3,4-dimethylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(3,4-dimethylphenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its aromatic structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Bis(3,4-dimethylphenyl)quinoline
- 2,4-Bis(3,4-dimethylphenyl)pyrazine
- 2,4-Bis(3,4-dimethylphenyl)pyrimidine
Uniqueness
2,4-Bis(3,4-dimethylphenyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in catalysis and medicinal chemistry .
Propiedades
Fórmula molecular |
C21H21N |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
2,4-bis(3,4-dimethylphenyl)pyridine |
InChI |
InChI=1S/C21H21N/c1-14-5-7-18(11-16(14)3)19-9-10-22-21(13-19)20-8-6-15(2)17(4)12-20/h5-13H,1-4H3 |
Clave InChI |
NZMQFORRDHIHPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC(=NC=C2)C3=CC(=C(C=C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


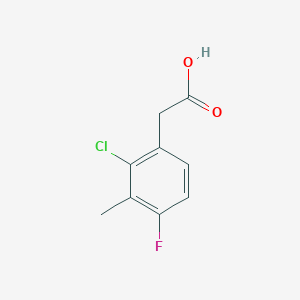
![6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12964902.png)
